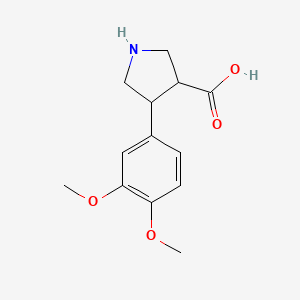

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Description

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a 3,4-dimethoxyphenyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. The compound is often synthesized as a hydrochloride salt (e.g., (3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride) with a molecular formula of C₁₃H₁₈ClNO₄ and a purity of ≥97% . Its structural uniqueness lies in the combination of the pyrrolidine scaffold—a five-membered saturated nitrogen ring—and the electron-rich 3,4-dimethoxyphenyl group.

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPIXKKRVLZQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220776 | |

| Record name | 4-(3,4-Dimethoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047653-43-9 | |

| Record name | 4-(3,4-Dimethoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1047653-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dimethoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . The reaction conditions often include the use of specific catalysts and solvents to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Methoxy Group Positional Isomers

- 4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid : Substitution at the 2,3-positions reduces steric hindrance compared to the 3,4-isomer. This may enhance solubility but reduce binding affinity in hydrophobic pockets .

- Available as a hydrochloride salt (CAS 1392213-91-0) with ≥95% purity .

- 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid : A single methoxy group at the 4-position simplifies the structure, reducing molecular weight (MW 249.3 vs. 279.3 for the 3,4-isomer). Reported suppliers highlight its use as a synthetic intermediate .

Halogen-Substituted Derivatives

- Suppliers note its role in cross-coupling reactions .

- 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid : Fluorine’s electron-withdrawing effect may stabilize the molecule against metabolic degradation. This derivative is available from specialized suppliers .

Modifications to the Pyrrolidine Core

- Methyl Ester Derivatives : Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate (MW 293.3) is a precursor to the carboxylic acid. Esterification improves membrane permeability but requires hydrolysis for activation .

- Ureido-Functionalized Analogs : Compounds like (±)-(3R,4S)-3-{[3-(4-ethoxyphenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid (MW 401.2) incorporate urea linkages, enhancing hydrogen-bonding capacity. However, such modifications may reduce synthetic yields (e.g., 62% crude yield) and purity (16% LC) .

Stereochemical Variations

- (3R,4S)- vs. (3S,4R)-Diastereomers : The (3R,4S)-rel configuration of the 3,4-dimethoxyphenyl derivative is commonly reported . Enantiomeric purity impacts biological activity; for example, (±)-trans-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride shows stereospecific binding in preliminary assays .

Research Findings and Comparative Data

Physicochemical Properties

| Compound | Molecular Weight | logP* | Water Solubility (mg/mL) |

|---|---|---|---|

| 4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | 279.3 | 1.8 | 0.12 |

| 4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | 279.3 | 1.7 | 0.15 |

| 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | 298.1 | 2.1 | 0.08 |

*Calculated using fragment-based methods.

Biological Activity

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a dimethoxyphenyl group and a carboxylic acid moiety. The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Cyclization from amino acids or amines.

- Introduction of the Dimethoxyphenyl Group : Via substitution reactions.

- Carboxylation : Using carbon dioxide or carboxylating agents.

- Salt Formation : Converting to hydrochloride salt for stability and solubility .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

Studies have demonstrated that derivatives of this compound can act as neuraminidase inhibitors, with some showing IC50 values around 50 μM, indicating moderate antiviral activity . This suggests potential applications in treating viral infections.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays show that it can suppress the production of pro-inflammatory cytokines in various cell models, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Research highlights its efficacy against cancer cell lines, showing antiproliferative effects on glioma and breast cancer cells. The compound's structure allows for interactions with cellular pathways involved in cancer progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The dimethoxyphenyl group enhances binding affinity to various receptors.

- Enzyme Inhibition : The carboxylic acid moiety can form hydrogen bonds, modulating enzyme activities involved in inflammation and cancer .

Applications in Research

The compound serves as a versatile building block in several fields:

- Pharmaceutical Development : Used in synthesizing drugs targeting neurological disorders and cancer therapies .

- Peptide Chemistry : Acts as a protecting group for amino acids, facilitating selective modifications .

- Material Science : Its unique properties enable the development of advanced materials for electronics and nanotechnology .

Comparative Analysis

To understand the uniqueness of this compound, it is compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(3,4-Dimethoxyphenyl)-pyrrolidine-3-carboxylic acid | Dimethoxyphenyl & pyrrolidine structure | Antiviral, anti-inflammatory |

| 3,4-Dimethoxyphenylacetic acid | Similar aromatic structure | Limited biological activity |

| Pyrrolidine-3-carboxylic acid | Lacks dimethoxyphenyl group | Different chemical properties |

This table illustrates how the presence of the dimethoxyphenyl group significantly enhances the biological activity of the compound.

Case Studies

Several studies have reported on the biological activities of related compounds:

- Neuraminidase Inhibition : A study demonstrated that certain derivatives exhibited higher antiviral activities than commercial agents against tobacco mosaic virus .

- Anti-inflammatory Effects : Another research indicated that derivatives could inhibit LPS-induced TNFα production in whole blood cultures, comparable to established anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.